Hidrocloruro de ropinirol

Descripción general

Descripción

El Hidrocloruro de Ropinirol es un agonista de la dopamina no ergolina utilizado principalmente en el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas. Funciona estimulando los receptores de dopamina D2 en el cerebro, lo que ayuda a aliviar los síntomas asociados con estas afecciones . El compuesto es conocido por su alta especificidad y actividad intrínseca completa en los subtipos de receptores de dopamina D2 y D3 .

Aplicaciones Científicas De Investigación

El Hidrocloruro de Ropinirol tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar los agonistas de la dopamina. En biología y medicina, se utiliza para tratar la enfermedad de Parkinson y el síndrome de piernas inquietas. Estudios recientes también han explorado su potencial en el tratamiento de la esclerosis lateral amiotrófica (ELA) al demostrar su capacidad para atenuar los fenotipos patológicos específicos de la ELA . Además, el this compound se utiliza en la investigación farmacéutica para desarrollar formulaciones de liberación prolongada para mejorar el cumplimiento del paciente .

Mecanismo De Acción

El mecanismo exacto de acción del Hidrocloruro de Ropinirol no se comprende completamente. se cree que ejerce sus efectos estimulando selectivamente los receptores de dopamina D2 dentro del sistema caudado-putamen en el cerebro . Esta estimulación ayuda a aliviar los síntomas motores asociados con la enfermedad de Parkinson y el síndrome de piernas inquietas. El this compound también tiene una alta afinidad por los receptores D3, aunque la relevancia de esta unión en la enfermedad de Parkinson no está bien establecida .

Compuestos similares:

- Pramipexol

- Rotigotina

- Apomorfina

- Bromocriptina

Comparación: El this compound es único entre los agonistas de la dopamina debido a su alta especificidad para los receptores D2 y D3 y su estructura no ergolina, lo que reduce el riesgo de ciertos efectos secundarios asociados con los derivados de la ergolina . En comparación con el Pramipexol, el this compound tiene una eficacia similar pero puede tener un perfil de efectos secundarios diferente . La rotigotina, otro agonista de la dopamina, se administra mediante un parche transdérmico, que ofrece un modo de administración diferente en comparación con la administración oral del this compound .

Análisis Bioquímico

Biochemical Properties

Ropinirole hydrochloride has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . This interaction with dopamine receptors is crucial for its role in biochemical reactions.

Cellular Effects

Ropinirole hydrochloride influences cell function by acting on dopamine receptors. In Parkinson’s disease, it can improve symptoms like shaking (tremors), slowness, and stiffness . In restless legs syndrome, it helps control leg muscles . These effects are due to the activation of dopamine receptors, which play a key role in regulating motor function and muscle control.

Molecular Mechanism

The mechanism of action of ropinirole hydrochloride involves its binding to D2 and D3 dopamine receptor subtypes . By acting as a dopamine agonist, ropinirole hydrochloride mimics the effects of dopamine, leading to activation of these receptors. This can help alleviate symptoms of conditions like Parkinson’s disease and restless legs syndrome, where dopamine levels are typically reduced .

Dosage Effects in Animal Models

In animal models, the effects of ropinirole hydrochloride can vary with different dosages

Metabolic Pathways

Ropinirole hydrochloride is extensively metabolized by the liver . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl and hydroxy metabolites .

Transport and Distribution

Ropinirole hydrochloride is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is up to 40% bound to plasma proteins and has a blood-to-plasma ratio of 1:1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Hidrocloruro de Ropinirol implica varios pasos. Un método comienza con el compuesto 4, que se disuelve en etanol, metanol o acetato de etilo, y luego se hace reaccionar con paladio sobre carbono (Pd/C) para obtener el compuesto 5. Este compuesto se mezcla luego con cloruro de p-metilbencenosulfonilo y piridina en diclorometano o triclorometano para producir el compuesto 6. Finalmente, el compuesto 6 se hace reaccionar con yoduro de sodio y di-n-propilamina en dimetilformamida o dimetilsulfóxido para producir Ropinirol. El paso final implica disolver Ropinirol en 1,4-dioxano que contiene ácido clorhídrico y concentrar a presión reducida para obtener this compound .

Métodos de producción industrial: La producción industrial del this compound a menudo implica un proceso de síntesis de múltiples pasos que incluye la reducción regioselectiva de Birch y la ozonólisis con cierre de anillo concomitante para inducir la contracción de anillo requerida . El proceso está diseñado para ser rentable y escalable para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: El Hidrocloruro de Ropinirol sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. El comportamiento de oxidación del this compound se ha estudiado ampliamente utilizando voltametría cíclica y de onda cuadrada. El proceso de oxidación depende del pH y ocurre en dos pasos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen ácido sulfúrico para la oxidación y paladio sobre carbono para la reducción. Las reacciones se llevan a cabo típicamente en soluciones acuosas a niveles de pH controlados .

Principales productos formados: Los principales productos formados a partir de la oxidación del this compound incluyen varios derivados oxidados del anillo indol-2-ona presente en la molécula .

Comparación Con Compuestos Similares

- Pramipexole

- Rotigotine

- Apomorphine

- Bromocriptine

Comparison: Ropinirole Hydrochloride is unique among dopamine agonists due to its high specificity for D2 and D3 receptors and its non-ergoline structure, which reduces the risk of certain side effects associated with ergoline derivatives . Compared to Pramipexole, Ropinirole Hydrochloride has a similar efficacy but may have a different side effect profile . Rotigotine, another dopamine agonist, is administered via a transdermal patch, offering a different mode of delivery compared to the oral administration of Ropinirole Hydrochloride .

Propiedades

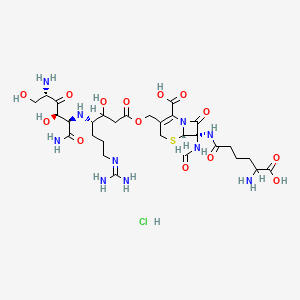

IUPAC Name |

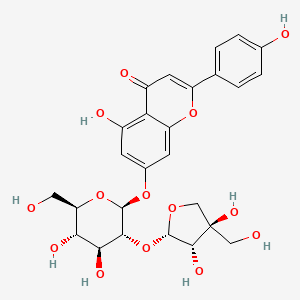

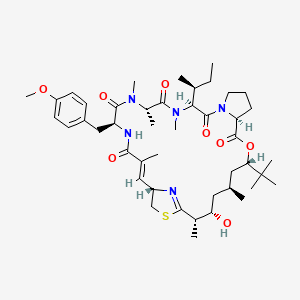

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91374-21-9 (Parent) | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50238533 | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-20-8 | |

| Record name | Ropinirole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropinirole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropinirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPINIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ropinirole Hydrochloride exert its therapeutic effect?

A1: Ropinirole Hydrochloride is a non-ergoline dopamine agonist that primarily targets dopamine D2 and D3 receptors [, , , ]. It demonstrates a higher affinity for D3 receptors compared to D2 or D4 receptors and has no affinity for D1 receptors []. By mimicking the action of dopamine in the brain, Ropinirole Hydrochloride helps alleviate symptoms associated with dopamine deficiency, such as those observed in Parkinson's disease.

Q2: What is the chemical structure of Ropinirole Hydrochloride?

A2: Ropinirole Hydrochloride is an indole derivative with a di-alkylated tertiary amine in its side chain []. Its chemical name is 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [, ].

Q3: What are the molecular formula and weight of Ropinirole Hydrochloride?

A3: The molecular formula of Ropinirole Hydrochloride is C16H24N2O•HCl, and its molecular weight is 296.84 g/mol [].

Q4: Is there any spectroscopic data available for Ropinirole Hydrochloride?

A4: Yes, spectroscopic techniques like UV-Vis spectrophotometry, FTIR, and NMR have been extensively used to characterize and quantify Ropinirole Hydrochloride [, , , , , , ]. UV spectrophotometry commonly employs a wavelength of 250 nm for detection [, ].

Q5: What is the stability profile of Ropinirole Hydrochloride in different formulations?

A5: Ropinirole Hydrochloride has been incorporated into various formulations, including tablets, microspheres, and transdermal patches [, , , , ]. Studies have assessed its stability under different storage conditions, including accelerated stability testing as per ICH guidelines [].

Q6: What is the bioavailability of Ropinirole Hydrochloride?

A6: Ropinirole Hydrochloride exhibits rapid absorption after oral administration, but its bioavailability is approximately 50%, ranging from 36% to 57% []. This is primarily attributed to significant first-pass metabolism [, ].

Q7: What is the impact of food on Ropinirole Hydrochloride pharmacokinetics?

A7: Studies have investigated the influence of food on the pharmacokinetic profile of Ropinirole Hydrochloride prolonged-release tablets [].

Q8: What are the challenges associated with the delivery of Ropinirole Hydrochloride to the brain?

A8: Ropinirole Hydrochloride's high aqueous solubility poses challenges for efficient brain delivery []. Strategies like intranasal delivery using microemulsions have been explored to enhance brain targeting and improve therapeutic outcomes [].

Q9: What analytical methods are employed for the quantification of Ropinirole Hydrochloride?

A9: Various analytical techniques, including UV spectrophotometry, RP-HPLC, and TLC-densitometry, have been developed and validated for the quantification of Ropinirole Hydrochloride in bulk drug, pharmaceutical formulations, and biological fluids [, , , , ].

Q10: How is the quality of Ropinirole Hydrochloride assured during manufacturing?

A10: Stringent quality control measures are implemented throughout the development and manufacturing of Ropinirole Hydrochloride to ensure consistency, safety, and efficacy, adhering to established regulatory standards [].

Q11: Are there any alternative drugs to Ropinirole Hydrochloride for Parkinson’s disease?

A11: Yes, other medications, including other dopamine agonists like Pramipexole Dihydrochloride, are also used in the management of Parkinson's disease [, ]. Each drug has its own unique pharmacological profile and potential benefits and risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667549.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)